2-(2-Bromo-6-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(2-Bromo-6-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds in the synthesis of complex organic molecules. The presence of bromine, fluorine, and methoxy groups on the phenyl ring, along with the dioxaborolane moiety, makes this compound highly reactive and versatile for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-6-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-6-fluoro-3-methoxyphenylboronic acid.
Formation of Dioxaborolane: The boronic acid is reacted with pinacol in the presence of a dehydrating agent such as toluene or benzene under reflux conditions. This reaction forms the dioxaborolane ring.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Cross-Coupling Reactions: The compound is highly effective in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The methoxy group can be oxidized to form aldehydes or carboxylic acids, while the boron moiety can be reduced to form boranes.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
Biaryl Compounds: Formed in Suzuki-Miyaura reactions.
Substituted Phenyl Compounds: Formed in nucleophilic substitution reactions.
Aldehydes and Carboxylic Acids: Formed in oxidation reactions.
Scientific Research Applications
Chemistry
In organic chemistry, 2-(2-Bromo-6-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used extensively in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its ability to form stable carbon-carbon bonds makes it a valuable reagent in the construction of complex molecular architectures.
Biology and Medicine
The compound is used in the development of biologically active molecules, including potential drug candidates. Its derivatives have been studied for their anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry
In the industrial sector, this compound is used in the production of polymers and advanced materials. Its reactivity and stability make it suitable for large-scale manufacturing processes.
Mechanism of Action
The mechanism by which 2-(2-Bromo-6-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. The boron atom in the dioxaborolane ring coordinates with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This process involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide substrate.
Transmetalation: The aryl group from the boron compound is transferred to the palladium center.
Reductive Elimination: The final product is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-fluoro-3-methoxyphenylboronic acid
- 2-Bromo-6-fluoro-3-methoxybenzeneboronic acid
- 2-Bromo-3-methoxy-6-fluorophenylboronic acid
Uniqueness
Compared to its analogs, 2-(2-Bromo-6-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offers enhanced stability and reactivity due to the presence of the dioxaborolane ring. This structural feature allows for more efficient cross-coupling reactions and broader applicability in synthetic chemistry.
Properties
IUPAC Name |
2-(2-bromo-6-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BBrFO3/c1-12(2)13(3,4)19-14(18-12)10-8(16)6-7-9(17-5)11(10)15/h6-7H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNATYYKLBZSKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Br)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BBrFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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